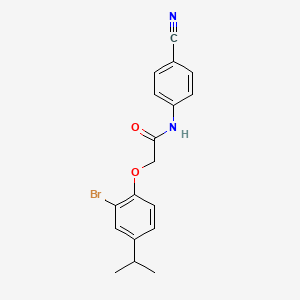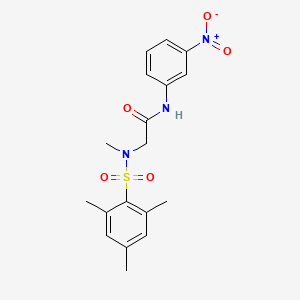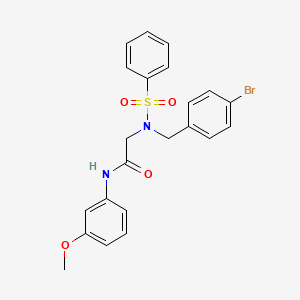
2-(2-bromo-4-isopropylphenoxy)-N-(4-cyanophenyl)acetamide
Vue d'ensemble
Description
2-(2-bromo-4-isopropylphenoxy)-N-(4-cyanophenyl)acetamide, also known as BPCA, is a chemical compound that has gained significant attention in the field of scientific research. BPCA is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the development of obesity, diabetes, and other metabolic disorders.
Mécanisme D'action
2-(2-bromo-4-isopropylphenoxy)-N-(4-cyanophenyl)acetamide acts as a potent inhibitor of PTP1B, a protein that negatively regulates insulin signaling and glucose homeostasis. By inhibiting PTP1B, this compound enhances insulin sensitivity and glucose uptake, leading to improved glucose metabolism and reduced insulin resistance.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, this compound has also been shown to have anti-inflammatory and anti-oxidant properties. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in adipose tissue, leading to a reduction in chronic low-grade inflammation that is associated with obesity and metabolic disorders. This compound has also been shown to reduce oxidative stress and improve liver function in obese mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-bromo-4-isopropylphenoxy)-N-(4-cyanophenyl)acetamide in lab experiments is its specificity for PTP1B inhibition, which allows for precise targeting of this protein in metabolic pathways. However, this compound has limited solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, the high cost of this compound can be a limiting factor for some research groups.
Orientations Futures
There are several potential future directions for research on 2-(2-bromo-4-isopropylphenoxy)-N-(4-cyanophenyl)acetamide. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in animal models and humans. Finally, there is potential for the development of this compound analogs with improved pharmacokinetic properties and potency.
Applications De Recherche Scientifique
2-(2-bromo-4-isopropylphenoxy)-N-(4-cyanophenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as obesity and diabetes. It has been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting its potential as an anti-diabetic agent. This compound has also been investigated for its anti-inflammatory properties, with studies showing its ability to reduce inflammation in adipose tissue and improve liver function in obese mice.
Propriétés
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-N-(4-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-12(2)14-5-8-17(16(19)9-14)23-11-18(22)21-15-6-3-13(10-20)4-7-15/h3-9,12H,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCDFHYOSXLOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3551642.png)
![N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551654.png)
![N-(2,4-difluorophenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3551659.png)
![N-(4-bromo-2-ethyl-6-methylphenyl)-2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551670.png)
![N-{3-[(4-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3551674.png)
![N-(3,5-dimethylphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3551681.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B3551689.png)
![5-({2-[(4-nitrobenzyl)oxy]-1-naphthyl}methylene)-2,4-imidazolidinedione](/img/structure/B3551697.png)

![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3551701.png)


![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B3551718.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3551728.png)